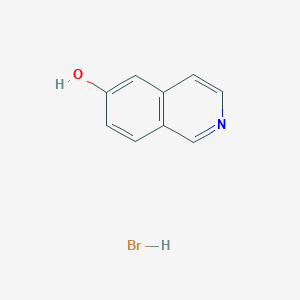![molecular formula C9H19ClN2O4S B2378014 Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate CAS No. 765961-86-2](/img/structure/B2378014.png)
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate is a chemical compound with the CAS Number: 765961-86-2 . It has a molecular weight of 286.78 . The IUPAC name for this compound is tert-butyl (2-(((chlorosulfonyl)(methyl)amino)ethyl)(methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Intermediate Applications
- Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) reported a rapid synthetic method for an analogous compound, which could be related to the synthesis of similar compounds (Zhao, Guo, Lan, & Xu, 2017).
Chemical Structure and Properties
- The compound demonstrates interesting chemical properties due to its structure. Pedregosa et al. (1996) noted that the bond lengths and angles in a related thiadiazole derivative suggest a strong interaction between the sulfonyl group and the thiadiazole ring, which could be relevant for understanding the chemical behavior of similar compounds (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).
Catalysis and Synthetic Chemistry
- Compounds with similar structure are used in various synthetic chemistry applications, such as in asymmetric Mannich reactions, as shown in a study by Yang et al. (2009), suggesting potential utility in stereo-selective synthesis (Yang, Pan, & List, 2009).
- Abbas et al. (2009) described a precursor compound used in the study of foldamer based on aza/α-dipeptide oligomerization, indicating its utility in peptide synthesis and possibly in related fields (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Biochemical Metabolism
- The metabolism of compounds containing tert-butyl and N-methylcarbamate groups was studied in insects and mice, as reported by Douch and Smith (1971). This research can provide insights into the biochemical processing and potential applications of similar compounds in biological systems (Douch & Smith, 1971).
Propriétés
IUPAC Name |
tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2O4S/c1-9(2,3)16-8(13)11(4)6-7-12(5)17(10,14)15/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLYEMVCGBCDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

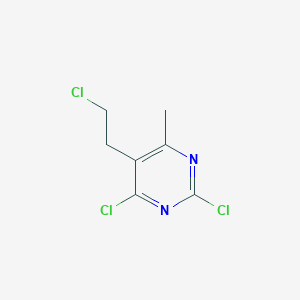
![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)
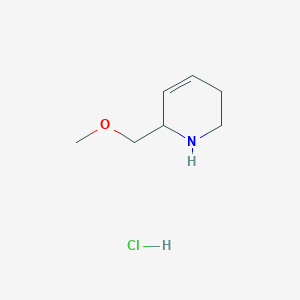
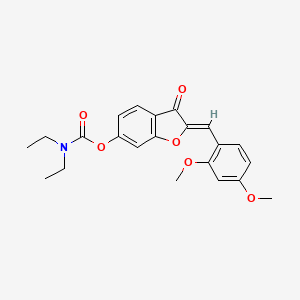

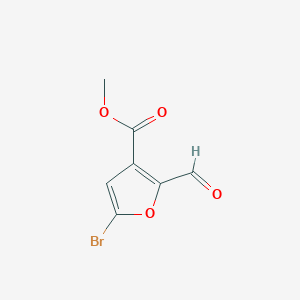
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)
![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

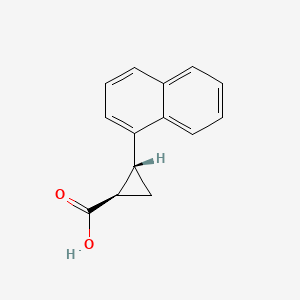
![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)
![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)
